molecular formula C23H19F4N5O3 B2476104 2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922046-05-7

2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2476104
CAS No.: 922046-05-7
M. Wt: 489.431
InChI Key: ZIIAMGBWIHEQEI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19F4N5O3 and its molecular weight is 489.431. The purity is usually 95%.
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Biological Activity

2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H19F4N5O3
  • Molecular Weight : 489.4 g/mol
  • CAS Number : 922046-05-7
PropertyValue
Molecular FormulaC23H19F4N5O3
Molecular Weight489.4 g/mol
CAS Number922046-05-7

The biological activity of this compound is primarily attributed to its interaction with various targets in cellular signaling pathways. It exhibits properties consistent with inhibitors of specific enzymes and receptors involved in signal transduction. Notably, its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to hormones and neurotransmitters.

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of pyrazolo[3,4-d]pyrimidine compounds possess anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially through its action on specific GPCRs associated with inflammation .
  • Cytotoxicity : Studies have indicated that certain pyrazolo compounds can induce apoptosis in cancer cells, suggesting a cytotoxic effect that could be harnessed for therapeutic purposes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines, indicating that modifications to the molecular structure significantly influence their biological activity .
  • Another research effort focused on the synthesis and evaluation of pyrazolo derivatives for their anticancer properties, demonstrating promising results against various cancer types .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F4N5O3/c24-18-6-1-2-7-19(18)35-13-20(33)28-8-9-32-21-17(11-30-32)22(34)31(14-29-21)12-15-4-3-5-16(10-15)23(25,26)27/h1-7,10-11,14H,8-9,12-13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAMGBWIHEQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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